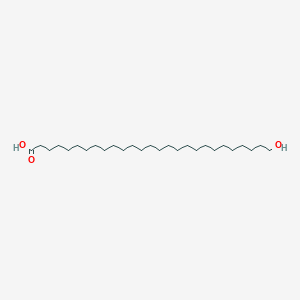
Clausine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clausine M is a natural product found in Clausena excavata with data available.
Scientific Research Applications
Antiproliferative Activities in Cancer Research
Clausine M, belonging to the carbazole alkaloids, has shown significant potential in cancer research. Studies have revealed that similar compounds, such as Clausine B, exhibit antiproliferative properties against various human cancer cell lines, including hepatic, breast, cervical, and ovarian cancers (Wan Nor I’zzah Wan Mohd Zain et al., 2009). This indicates a potential application of Clausine M in the development of novel cancer therapies.
Synthesis and Application in Biochemistry
Clausine M and related compounds have been synthesized efficiently using methods like visible-light-promoted intramolecular C–H amination in aqueous solutions, demonstrating their potential for applications in biochemistry (L. Yang et al., 2018).
Anti-Plasmodial Activity
Research on Clausena harmandiana, a plant containing Clausine M, shows that its compounds, except for Clausine K, exhibited antiplasmodial activity against Plasmodium falciparum (C. Yenjai et al., 2000). This suggests that Clausine M may have applications in developing treatments for malaria.
Total Synthesis and Pharmaceutical Potential
The total synthesis of Clausine M and its analogues has been accomplished, highlighting its pharmaceutical potential, especially in antitumoral applications (Yasir Abbas et al., 2016).
Inhibition of Cyclin-Dependent Kinase 5 (CDK5)
A study on Clausine Z, closely related to Clausine M, has shown inhibitory activity against CDK5, a protein associated with neuronal growth and development, indicating potential neurological applications (O. Potterat et al., 2005).
Inhibition of Fat Mass and Obesity‐Associated Protein (FTO)
Clausine E, a compound similar to Clausine M, has been identified as an inhibitor of FTO demethylase activity, which is relevant in obesity research (Ying Wang et al., 2019).
properties
Product Name |
Clausine M |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 7-hydroxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)8-2-5-12-11(6-8)10-4-3-9(16)7-13(10)15-12/h2-7,15-16H,1H3 |
InChI Key |
DLSYIZRGLJIEKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2C=CC(=C3)O |
synonyms |
clausine M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



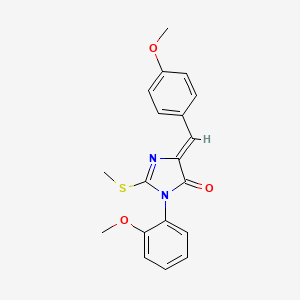
![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)
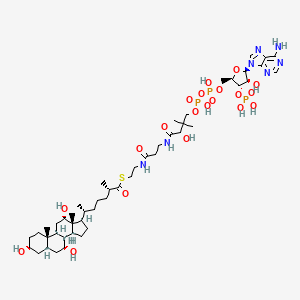



![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)
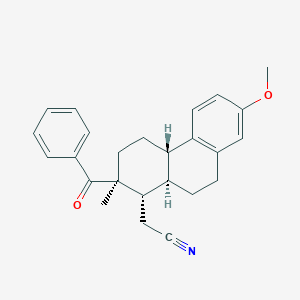


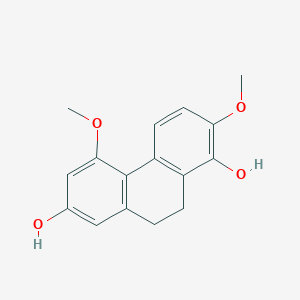

![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
